molecular formula C34H68N2O4Pt B1677159 Miriplatin monohydrate CAS No. 250159-48-9

Miriplatin monohydrate

Número de catálogo: B1677159
Número CAS: 250159-48-9
Peso molecular: 782 g/mol
Clave InChI: LWDBMUAJGMXQAY-GSEQGPDBSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Miriplatin monohydrate, chemically known as cis-[(1R,2R)-1,2-cyclohexanediamine-N,N′)bis(myristato)]-platinum(II) monohydrate, is a novel lipophilic platinum-based compound. It is primarily used in the treatment of hepatocellular carcinoma, a common type of liver cancer. This compound is known for its ability to be suspended in lipiodol, which allows for targeted delivery to liver tumors through transarterial chemoembolization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of miriplatin monohydrate involves the reaction of cis-dichloro-[(1R,2R)-cyclohexanediamine]platinum(II) with silver nitrate to form a silver complex. This complex is then reacted with myristic acid to produce miriplatin. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity. The compound is then formulated into a suspension with lipiodol for clinical use .

Análisis De Reacciones Químicas

Types of Reactions

Miriplatin monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce platinum(IV) species, while reduction reactions yield platinum(II) species. Substitution reactions can result in the formation of new platinum complexes with different ligands .

Aplicaciones Científicas De Investigación

Clinical Applications in Oncology

  • Hepatocellular Carcinoma : Miriplatin has shown effectiveness in treating HCC through TAI. Clinical trials indicate that it provides comparable survival rates to other chemotherapeutics like epirubicin, with reduced systemic side effects .
  • Combination Therapies : Studies have explored its use in combination with other agents, such as doxorubicin and mitomycin C, to enhance tumor accumulation and therapeutic efficacy .

Pharmacokinetics Research

  • Research indicates that miriplatin achieves lower plasma concentrations compared to cisplatin, suggesting a safer profile for patients with compromised renal function . The pharmacokinetic parameters show a significantly prolonged time to maximum concentration (Tmax) and lower peak plasma concentration (Cmax), which reduces systemic exposure .

Drug Delivery Systems

  • Miriplatin is being investigated as a model compound for developing new drug delivery systems. Its lipophilic nature allows for formulation into liposomal carriers, which enhance cellular uptake and therapeutic index against resistant cancer types like pancreatic cancer .

Case Studies

Study ReferencePatient CohortTreatment ProtocolKey Findings
257 patients with HCCTACE with Miriplatin vs. EpirubicinNo significant difference in overall survival; miriplatin had fewer grade 3 or higher adverse events.
Patients with chronic renal failureTranscatheter arterial chemotherapy with miriplatinSafe administration; lower systemic toxicity compared to cisplatin.
Pancreatic cancer modelsMiriplatin-loaded liposomesEnhanced anti-cancer activity through improved cellular entry and mitochondrial targeting.

Mecanismo De Acción

The mechanism of action of miriplatin monohydrate involves its selective uptake by liver cancer cells, where it undergoes hydrolysis to release active platinum compounds. These compounds form DNA adducts that prevent cell division and induce apoptosis. The compound also induces oxidative stress in cancer cells, further contributing to its anticancer effects. The targeted delivery through transarterial chemoembolization ensures that the compound accumulates in the tumor, enhancing its therapeutic efficacy .

Comparación Con Compuestos Similares

Miriplatin monohydrate is compared with other platinum-based anticancer agents such as cisplatin and carboplatin. While all three compounds share a similar mechanism of action involving DNA adduct formation, this compound is unique in its lipophilicity and ability to be suspended in lipiodol for targeted delivery. This property allows for higher retention in liver tumors and reduced systemic toxicity compared to cisplatin and carboplatin .

List of Similar Compounds

Actividad Biológica

Miriplatin monohydrate, a novel lipophilic platinum complex, has emerged as a significant therapeutic agent in the treatment of hepatocellular carcinoma (HCC). Developed to enhance the antitumor effects while minimizing toxicity associated with traditional platinum-based drugs like cisplatin, miriplatin is administered via transcatheter arterial chemoembolization (TACE) and is suspended in lipiodol, allowing for prolonged retention in tumor tissues.

Miriplatin is chemically described as cis-[((1R,2R)-1,2-cyclohexanediamine-N,N']bis(myristato)]-platinum(II)monohydrate. Its mechanism of action is similar to that of cisplatin, involving the formation of DNA cross-links that inhibit DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The lipophilic nature of miriplatin allows it to bind effectively with lipiodol, facilitating a sustained release of active platinum derivatives directly at the tumor site.

Pharmacokinetics and Tissue Distribution

Miriplatin exhibits distinct pharmacokinetic properties compared to cisplatin. Studies indicate that the maximum plasma concentration (CmaxC_{max}) of total platinum in patients treated with miriplatin is approximately 300-fold lower than that observed with cisplatin, with a TmaxT_{max} that is roughly 500-fold longer. This results in reduced systemic exposure and toxicity, making miriplatin a favorable option for patients with advanced HCC or those with compromised renal function .

Table 1: Pharmacokinetic Comparison of Miriplatin and Cisplatin

ParameterMiriplatinCisplatin
CmaxC_{max}~300-fold lowerHigher
TmaxT_{max}~500-fold longerShorter
Systemic ExposureSignificantly reducedHigher

Case Studies and Research Findings

  • Transcatheter Arterial Chemoembolization (TACE) Studies :
    • A study involving 51 patients with HCC treated using balloon-occluded TACE (B-TACE) demonstrated that miriplatin had a higher local recurrence rate compared to epirubicin. This was attributed to its higher viscosity, which may affect distribution within the tumor .
    • Another retrospective cohort study indicated that TACE using miriplatin resulted in improved anti-tumor effects compared to traditional cisplatin-lipiodol suspensions, highlighting its potential for better therapeutic outcomes .
  • Survival Rates :
    • A comparative analysis showed significant differences in survival rates between patients treated with miriplatin versus those receiving epirubicin. The one-year survival rate for miriplatin was reported at 95.8%, significantly higher than the corresponding rate for epirubicin .

Table 2: Survival Rates Comparison

Treatment Type1-Year Survival Rate (%)2-Year Survival Rate (%)
Miriplatin95.861.3
Epirubicin66.436.0

Adverse Effects and Safety Profile

Miriplatin has been associated with fewer systemic adverse effects compared to traditional chemotherapeutics. Commonly reported side effects include fever, anorexia, and elevated liver enzymes; however, these were less frequent than those observed in patients treated with epirubicin . The reduced systemic toxicity makes miriplatin a compelling choice for patients who might suffer from renal dysfunction or other comorbidities.

Propiedades

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2/t;;5-,6-;;/m..1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDBMUAJGMXQAY-GSEQGPDBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70N2O5Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179715
Record name Miriplatin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250159-48-9
Record name Miriplatin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250159489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miriplatin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIRIPLATIN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75H6U03J2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Miriplatin monohydrate
Reactant of Route 2
Miriplatin monohydrate
Reactant of Route 3
Miriplatin monohydrate
Reactant of Route 4
Reactant of Route 4
Miriplatin monohydrate
Reactant of Route 5
Miriplatin monohydrate
Reactant of Route 6
Reactant of Route 6
Miriplatin monohydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.